3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
Description
Diazepane Ring Conformational Dynamics
The 1,4-diazepane ring adopts a twist-boat conformation due to steric and electronic constraints. This conformation minimizes repulsion between substituents and stabilizes intramolecular interactions. Key features include:
- N,N-disubstitution : The nitrogen atoms at positions 1 and 4 are substituted with the propanoic acid chain and pyridin-2-yl group, respectively.
- Ring puckering : The twist-boat geometry allows for π-stacking between the pyridine ring and adjacent substituents, as observed in related diazepane derivatives.
Conformational analysis via NMR and X-ray crystallography reveals low-energy states dominated by this geometry, which may influence receptor binding in biological systems.
Trifluoromethylpyridine Substituent Electronic Effects
The 3-(trifluoromethyl)pyridin-2-yl group introduces strong electron-withdrawing effects:
- Inductive withdrawal : The -CF₃ group withdraws electron density via σ-bonds, increasing the electrophilicity of the pyridine ring.
- Hammett σ values : The trifluoromethyl group has a σpara value of 0.54 , indicating moderate electron withdrawal compared to nitro (σpara = 0.78) or cyano (σpara = 0.66) groups.
| Substituent | σmeta | σpara |
|---|---|---|
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
This electronic profile enhances the reactivity of the pyridine ring in nucleophilic substitution and coordination chemistry.
Propanoic Acid Chain Stereoelectronic Properties
The propanoic acid side chain contributes:
- Acidity : A pKa of 4.87 , similar to propionic acid (pKa = 4.87), enabling pH-dependent solubility and ionic interactions.
- Hydrogen bonding : The carboxylic acid group forms strong hydrogen bonds with polar solvents (e.g., water, ethanol), enhancing solubility in aqueous environments.
- Conformational flexibility : The -CH₂-CH₂-CH₂- linker allows rotational freedom, influencing molecular packing and crystallographic behavior.
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-3-1-5-18-13(11)20-7-2-6-19(9-10-20)8-4-12(21)22/h1,3,5H,2,4,6-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXCNAROLLBRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=CC=N2)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing for precise modulation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl group and diazepane ring. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo slow degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity to specific organs. Threshold effects are often observed, where a certain dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The trifluoromethyl group can influence the metabolic stability and clearance of the compound, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may interact with intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may be targeted to the mitochondria to influence metabolic processes. The subcellular distribution of this compound can determine its specific effects on cellular function.
Biological Activity
3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance the lipophilicity and biological activity of compounds.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the GABAergic system, which is crucial for its anxiolytic and sedative effects. The trifluoromethyl group enhances the binding affinity to target receptors by stabilizing the compound's conformation.
Biological Activity Overview
Case Studies and Research Findings
- Anxiolytic Assessment : In a study evaluating the anxiolytic potential of a related compound, F 2692 (a structural analog), it was found that it did not produce tolerance or withdrawal symptoms after chronic administration. This suggests that compounds with similar structures may offer safer alternatives for anxiety treatment .
- Antibacterial Properties : Research indicated that derivatives containing trifluoromethyl groups demonstrated significant antibacterial activity against Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) were notably low, indicating potent effects .
- Anticancer Activity : In vitro studies on various human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values that were competitive with established chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 value of 22.4 μM against PACA2 cells, demonstrating promising anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog 1: 1-[6-(Dimethylamino)-4-(Trifluoromethyl)-2-Pyridyl]piperidine-4-carboxylic Acid
Molecular Formula : C₁₄H₁₈F₃N₃O₂ (MW: 317.31 g/mol)
Key Differences :
- Core Ring : Replaces the 1,4-diazepane with a six-membered piperidine ring, reducing conformational flexibility.
- Substituents: Features a dimethylamino group at the pyridine’s 6-position instead of a diazepane-linked propanoic acid. Implications:
- The rigid piperidine ring may limit binding to targets requiring adaptable interactions.
Table 1: Physicochemical Comparison
| Property | Target Compound | Piperidine Analog |
|---|---|---|
| Molecular Weight | 317.31 | 317.31 |
| logP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 (higher lipophilicity) |
| Ionizable Groups | Propanoic acid (pKa ~4.8) | Dimethylamino (pKa ~8.5) |
Structural Analog 2: 3-[4-(Tert-Butoxycarbonyl)-1,4-Diazepan-1-yl]propanoic Acid
Molecular Formula : C₁₃H₂₄N₂O₄ (MW: 272.34 g/mol)
Key Differences :
- Substituent : Replaces the trifluoromethylpyridine with a tert-butoxycarbonyl (Boc) protecting group.
Implications : - The absence of the pyridine ring eliminates π-π stacking opportunities, critical for target engagement in many drug-receptor systems.
Functional Analog: Fluazifop (Agrochemical Propanoic Acid Derivative)
Structure: 2-(4-((5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoic Acid Key Similarities:
- Both contain a trifluoromethylpyridine group and propanoic acid moiety. Key Differences:
- Fluazifop includes a phenoxy linker, enabling herbicidal activity via acetyl-CoA carboxylase inhibition.
- The target compound’s diazepane ring may confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation.
Preparation Methods
Synthesis of the Trifluoromethylated Pyridine Intermediate
The initial step involves synthesizing the 3-(Trifluoromethyl)pyridin-2-yl derivative. This can be achieved via:
- Electrophilic trifluoromethylation of pyridine derivatives using reagents such as Togni’s reagent or Umemoto’s reagent, which facilitate regioselective trifluoromethyl addition onto the pyridine ring.
- Cross-coupling reactions such as the Suzuki-Miyaura coupling, where a trifluoromethylated boronic acid derivative reacts with a halogenated pyridine precursor, under palladium catalysis.
Construction of the Diazepane Ring
The diazepane core is synthesized via:
- Cyclization of diamines with suitable diesters or diacids, employing conditions such as reflux in ethanol or acetic acid.
- Use of protecting groups like Boc or TBS to facilitate selective cyclization and subsequent deprotection.
| Method | Reagents | Conditions | References |
|---|---|---|---|
| Cyclization of diamines | 1,4-diaminobutane derivatives | Reflux in ethanol | |
| Protecting group strategies | Boc anhydride | Room temperature, inert atmosphere |
Coupling of the Pyridine Derivative with the Diazepane
The key step involves attaching the pyridine moiety to the diazepane ring:
- Amide bond formation via peptide coupling reagents such as EDCI, HOBt, or TBTU in solvents like dichloromethane or DMF.
- Activation of carboxylic acid groups followed by nucleophilic attack from amine groups on the diazepane.
| Method | Reagents | Conditions | References |
|---|---|---|---|
| Peptide coupling | TBTU, DIPEA | Room temperature, inert atmosphere | |
| Deprotection | Acidic conditions | TFA in DCM |
Final Functionalization to the Acid Form
The terminal step involves converting the intermediate into the free acid:
- Hydrolysis of ester groups using aqueous base (NaOH or KOH).
- Purification via acidification and recrystallization.
| Method | Reagents | Conditions | References |
|---|---|---|---|
| Hydrolysis | NaOH | Reflux in water | |
| Purification | Recrystallization | Ethanol or methanol |
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Trifluoromethylation of pyridine | Togni’s reagent | Room temp, inert | High regioselectivity |
| 2 | Diazepane ring formation | Diamines + diesters | Reflux, ethanol | Good cyclization yield |
| 3 | Coupling of heterocycle and diazepane | TBTU, DIPEA | Room temp, DMF | Efficient amide formation |
| 4 | Hydrolysis to acid | NaOH | Reflux | Final product ready for purification |
Research Findings and Notes
- The electrophilic trifluoromethylation reactions are highly regioselective when using reagents like Togni’s or Umemoto’s, enabling precise modification of the pyridine ring at the 3-position.
- Protecting groups such as Boc are critical during cyclization to prevent side reactions and facilitate subsequent deprotection steps.
- Peptide coupling reagents like TBTU or EDCI significantly improve yields and reduce reaction times during the attachment of heterocyclic fragments.
- Hydrolysis steps are straightforward, but controlling pH and temperature is essential to prevent degradation of sensitive functional groups.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,4-diazepane core via cyclization of diamine derivatives with carbonyl compounds.
- Step 2 : Introduction of the 3-(trifluoromethyl)pyridin-2-yl moiety using coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) under catalytic conditions .
- Step 3 : Functionalization with a propanoic acid group through alkylation or Michael addition, followed by acidic hydrolysis to yield the final product.
Key Considerations : Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
A combination of methods is required:
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
The –CF group:
- Enhances lipophilicity , improving membrane permeability (logP ~2.5 calculated for analogs ).
- Electron-withdrawing effects stabilize the pyridine ring against nucleophilic attack, increasing metabolic stability .
- Induces steric hindrance , potentially reducing off-target interactions in biological assays.
Methodological Insight : Comparative studies with non-fluorinated analogs (e.g., replacing –CF with –CH) can isolate the group’s impact on bioactivity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
SAR strategies include:
- Modifying the diazepane ring : Introducing substituents (e.g., methyl groups) to alter conformational flexibility and binding affinity .
- Varying the pyridine substituents : Testing –CF vs. –Cl or –OCH to assess electronic effects on target engagement .
- Propanoic acid substitution : Replacing the carboxylic acid with ester or amide prodrugs to modulate bioavailability .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate structural modifications with activity changes reported in interaction studies .
Advanced: How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC). Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Compound stability : Degradation under storage (e.g., hydrolysis of the diazepane ring) can skew results. Monitor stability via LC-MS under physiological conditions (pH 7.4, 37°C) .
- Off-target effects : Screen against related receptors (e.g., GPCR panels) to rule out nonspecific binding .
Advanced: What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- pH adjustment : Buffering to pH 5–6 minimizes hydrolysis of the propanoic acid group.
- Lyophilization : Formulate as a lyophilized powder with excipients (e.g., mannitol) to enhance shelf life.
- Prodrug design : Mask the carboxylic acid as a tert-butyl ester, which hydrolyzes in vivo to release the active form .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
